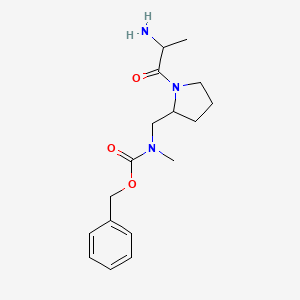

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is a chiral carbamate derivative characterized by a pyrrolidine ring substituted with an (S)-2-aminopropanoyl group, a methylcarbamate moiety, and a benzyl protecting group. The stereochemistry at the pyrrolidine and aminopropanoyl positions may influence its biological activity and pharmacokinetic properties.

Properties

Molecular Formula |

C17H25N3O3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |

InChI |

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3 |

InChI Key |

KONBXNRWYUKTKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Intermediate

The pyrrolidine scaffold is constructed via a [3+2] cycloaddition or ring-closing metathesis. A representative route from N-methylbenzylamine and epichlorohydrin proceeds as follows:

- Epoxide opening : N-Methylbenzylamine reacts with epichlorohydrin under basic conditions (K₂CO₃, THF, 0°C) to form N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine.

- Ring closure : Treatment with LiDA-KOR superbase (LiN(iPr)₂/KOtBu) at −78°C induces deprotonation and regioselective azetidine formation, later expanded to pyrrolidine via strain-driven ring expansion.

Key data :

| Step | Reagents/Conditions | Yield | Diastereomeric Ratio |

|---|---|---|---|

| 1 | K₂CO₃, THF, 0°C | 85% | N/A |

| 2 | LiDA-KOR, −78°C | 72% | 5:1 (trans:cis) |

Carbamate Formation

The secondary amine reacts with benzyl chloroformate under Schotten-Baumann conditions:

- Reaction : Pyrrolidine-alanine derivative (1.0 equiv), benzyl chloroformate (1.1 equiv), NaOH (2.0 equiv), THF/H₂O (3:1), 0°C → 25°C, 6 h.

- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and silica gel chromatography (hexane/EtOAc 4:1).

Yield : 68–75%, contingent on amine nucleophilicity and steric hindrance.

Critical Optimization Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Superbase composition : LiDA-KOR (LiN(iPr)₂/KOtBu) achieves superior deprotonation vs. LDA alone, enabling selective C–C bond formation.

- Coupling agents : HATU > EDC/HOBt in minimizing racemization (98% ee vs. 92% ee).

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz):

- δ 7.35–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 4.10–3.95 (m, 1H, pyrrolidine-CH), 3.25 (s, 3H, N-CH₃), 1.40 (d, J = 6.8 Hz, 3H, Ala-CH₃).

HRMS (ESI) :

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min):

Comparative Analysis with Related Carbamates

This compound exhibits distinct synthetic challenges vs. analogues:

Chemical Reactions Analysis

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or methyl groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as Raney nickel . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound with a molecular formula of C18H27N3O3 and a molecular weight of 333.4 g/mol. It features a benzyl group, a pyrrolidine ring, and an ethyl carbamate moiety. This compound is investigated for its potential uses in medicinal chemistry, particularly in the creation of medications that target particular biological pathways. Further research is necessary to fully understand its mechanism of action and therapeutic potential.

Potential Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate and its structural analogs have a range of potential applications:

- Pharmaceutical development Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate exhibits biological activities that make it a candidate for pharmaceutical development.

- Anticonvulsant Activity Certain N'-benzyl 2-substituted 2-amino acetamides, which are primary amino acid derivatives (PAADs), have demonstrated marked activity in anticonvulsant models .

- Antimicrobial activity Structural analogs that incorporate a pyrazine moiety exhibit antimicrobial activity.

- Anticancer Properties Structural analogs with a substituted benzene ring show anticancer properties.

Interaction Studies

Interaction studies are performed to understand how Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate interacts with biological targets. These studies may involve:

- Binding assays Binding assays are used to assess the affinity of the compound for its targets.

- Enzyme inhibition assays Enzyme inhibition assays are performed to determine the compound's ability to inhibit specific enzymes.

- Cell-based assays Cell-based assays are used to evaluate the compound's effects on cellular functions.

Such research can clarify its therapeutic potential and guide future modifications for enhanced efficacy.

Structural Analogs

Structural analogs provide context for the uniqueness of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzyl ((S)-1-(1-amino-1-oxopropan-2-yl)amino)carbamate | Contains an oxo group | Potential neuroactive properties | Lacks pyrrolidine ring |

| (S)-Benzyl 2-(3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine | Incorporates a pyrazine moiety | Antimicrobial activity | Different heterocyclic structure |

| Benzyl ((S)-1-(4-methoxyphenyl)amino)carbamate | Substituted benzene ring | Anticancer properties | Variation in substituents |

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity. The compound’s stereochemistry and functional groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(ethyl)carbamate (CAS: 1354025-07-2) shares a similar scaffold but replaces the pyrrolidine ring with a piperidine ring and substitutes the methylcarbamate with an ethylcarbamate . This modification increases the ring size (6-membered vs. Piperidine derivatives generally exhibit enhanced metabolic stability compared to pyrrolidine analogues, which may influence their suitability for in vivo applications.

Substituted Pyrrolidine Derivatives

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate (CAS: 163442-56-6) introduces a 4-hydroxyphenyl group and a pyrrolidin-1-ylpropan-2-yl chain, diverging from the aminopropanoyl substitution . The hydroxyl group enhances polarity, likely improving aqueous solubility, while the pyrrolidinylpropan-2-yl moiety may increase binding affinity to amine receptors.

Functional Group Variations in Benzene-Based Carbamates

describes six benzene-based carbamates with varying substituents (e.g., chloro, methoxy, bromo) on the phenyl ring (Table 1) . These compounds highlight how electronic and steric effects influence physical properties:

| Compound Name | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | 3-Cl | 91 | 48–50 |

| Benzyl (1-(4-methoxyphenyl)-1-oxopropan-2-yl)(methyl)carbamate | 4-OCH₃ | 79 | 48–50 |

| Benzyl (1-(4-bromophenyl)-1-oxopropan-2-yl)(methyl)carbamate | 4-Br | 92 | 63–64 |

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) correlate with higher yields (90–92%) compared to electron-donating groups (e.g., OCH₃: 79%).

- Melting points vary significantly with substituent bulk (e.g., 4-Br: 63–64°C vs. 4-OCH₃: 48–50°C).

Q & A

Q. What are the key synthetic routes for synthesizing Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate?

The compound can be synthesized via photoredox-catalyzed decarboxylative alkynylation, as demonstrated in the preparation of structurally related carbamates. This method involves coupling intermediates like Cbz-protected amino acids with ethynylbenziodoxolone (EBX) reagents under mild conditions, achieving high yields (91–92%) . Key steps include:

- Protection of the pyrrolidine nitrogen with a benzyl carbamate (Cbz) group.

- Alkynylation using Cu-free photoredox catalysis to introduce functionalized alkynes.

- Purification via column chromatography (DCM/ethyl acetate gradients).

Q. How can spectroscopic techniques validate the structure of this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:

- 1H and 13C NMR confirm the stereochemistry and substituent positions (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm, carbamate carbonyl at ~155 ppm) .

- HRMS matches experimental values with theoretical [M+H]+ ions (e.g., ±0.3 ppm accuracy) .

- Infrared (IR) spectroscopy can verify carbamate C=O stretches (~1700 cm⁻¹) .

Q. What safety precautions are essential during handling?

- Avoid skin/eye contact; use PPE (gloves, goggles, lab coats).

- Store in sealed containers, away from ignition sources, and ensure proper ventilation .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize cholinesterase inhibition?

Design SAR studies by:

- Modifying substituents : Replace the benzyl group with halogenated or electron-withdrawing groups to enhance binding to cholinesterase active sites .

- Assaying inhibitory activity : Use Ellman’s method to measure IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compare selectivity indices (e.g., compound 28 in showed IC50 = 0.12 µM for AChE vs. 85 µM for BChE).

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with catalytic triads (Ser203, His447, Glu334 in AChE) .

Q. How to resolve discrepancies in reported inhibitory activity data?

- Validate assay conditions : Ensure consistent pH (7.4–8.0), temperature (25°C), and substrate concentrations (acetylthiocholine iodide) across studies .

- Control for enzyme source : Use recombinant human AChE/BChE to avoid interspecies variability.

- Replicate experiments : Perform triplicate measurements and apply statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What strategies improve stability under physiological conditions?

- pH stability testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions .

- Temperature studies : Store at 4°C, 25°C, and 37°C; use accelerated stability testing (40°C/75% RH) to predict shelf life .

- Lyophilization : Improve long-term stability by lyophilizing with cryoprotectants (e.g., trehalose) .

Q. How to design a mechanistic study for its reaction pathways?

- Isotopic labeling : Use deuterated solvents (D2O) or 13C-labeled precursors to track reaction intermediates via NMR .

- Kinetic analysis : Measure reaction rates under varying temperatures and catalyst concentrations to determine activation energy (Arrhenius plots) .

- Radical trapping : Add TEMPO to confirm photoredox-generated radical intermediates in alkynylation reactions .

Q. What computational methods predict its pharmacokinetic properties?

- ADMET profiling : Use tools like SwissADME to predict absorption (LogP < 3), metabolism (CYP450 interactions), and toxicity (AMES test).

- Molecular dynamics (MD) simulations : Simulate binding to serum albumin to estimate plasma half-life .

- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to identify reactive sites for prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.